molecular formula C11H12F2O B1399585 1-(3,5-Difluorophenyl)cyclopentan-1-OL CAS No. 1344015-79-7

1-(3,5-Difluorophenyl)cyclopentan-1-OL

Cat. No.: B1399585
CAS No.: 1344015-79-7
M. Wt: 198.21 g/mol
InChI Key: JNAXQTFDMYBFMW-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)cyclopentan-1-OL is an organic compound with the molecular formula C₁₁H₁₂F₂O and a molecular weight of 198.21 g/mol . This compound is characterized by the presence of a cyclopentanol ring substituted with a 3,5-difluorophenyl group. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)cyclopentan-1-OL typically involves the reaction of cyclopentanone with 3,5-difluorobenzene under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to controlled heating and stirring. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)cyclopentan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,5-Difluorophenyl)cyclopentan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)cyclopentan-1-OL involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

  • 1-(3,5-Dichlorophenyl)cyclopentan-1-OL
  • 1-(3,5-Dibromophenyl)cyclopentan-1-OL
  • 1-(3,5-Dimethylphenyl)cyclopentan-1-OL

Uniqueness: 1-(3,5-Difluorophenyl)cyclopentan-1-OL is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms increase the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it more effective in various applications compared to its analogs .

Properties

IUPAC Name

1-(3,5-difluorophenyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c12-9-5-8(6-10(13)7-9)11(14)3-1-2-4-11/h5-7,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAXQTFDMYBFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC(=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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